molecular formula C20H18N4OS B2964651 6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol CAS No. 922841-88-1

6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

Cat. No. B2964651
CAS RN: 922841-88-1
M. Wt: 362.45
InChI Key: SPTLKXVNPKOEJR-UHFFFAOYSA-N
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Description

“6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol” is a complex organic compound that contains a pyrazolo[3,4-d]pyrimidin-4-ol core structure. This core is a bicyclic system consisting of a pyrazole ring fused with a pyrimidine ring. The compound also has phenethylthio and o-tolyl substituents attached to it .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It likely has a bicyclic core structure (pyrazolo[3,4-d]pyrimidin-4-ol), with a phenethylthio group attached to one carbon and an o-tolyl group attached to another .

Scientific Research Applications

Adenosine Receptor Affinity and Antagonist Activity

Pyrazolo[3,4-d]pyrimidines exhibit affinity for adenosine receptors, with some compounds showing significant antagonist activity. For example, a study reported the synthesis and adenosine receptor affinity of a mono-α-carbamoylethylthio analogue with antagonist activity greater than theophylline at the A1 adenosine receptor, demonstrating the potential of these compounds in modulating physiological processes mediated by adenosine receptors (Quinn, Scammells, & Tucker, 1991).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds showed promise in inhibiting the growth of cancer cells, highlighting their potential in cancer therapy (Rahmouni et al., 2016).

Antibacterial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have also been synthesized and tested for their antibacterial activity. Compounds containing pyrazolo[3,4-d]pyrimidin-4-one structures demonstrated moderate to good inhibitory effects against pathogenic bacteria, offering a basis for the development of new antibacterial agents (Beyzaei et al., 2017).

Herbicidal Activity

Research into pyrazolo[3,4-d]pyrimidin-4-one derivatives containing aryloxyphenoxypropionate moieties has shown that these compounds possess potential herbicidal activity. This application is particularly relevant for agricultural science, where the development of new herbicides is of great interest (Liu, Wang, & Liu, 2007).

properties

IUPAC Name

1-(2-methylphenyl)-6-(2-phenylethylsulfanyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4OS/c1-14-7-5-6-10-17(14)24-18-16(13-21-24)19(25)23-20(22-18)26-12-11-15-8-3-2-4-9-15/h2-10,13H,11-12H2,1H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPTLKXVNPKOEJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(phenethylthio)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol

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